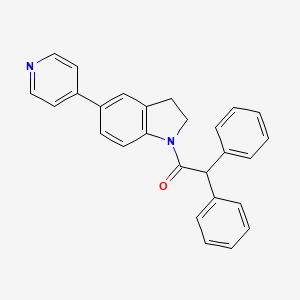

2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

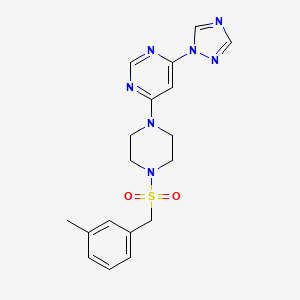

The compound “2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone” is a complex organic molecule that contains diphenyl, pyridinyl, and indolinyl groups. These groups are common in many organic compounds and have various properties and uses .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. It would likely have regions of aromaticity (due to the diphenyl and pyridinyl groups), as well as potential sites for hydrogen bonding (due to the indolinyl group) .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the pyridinyl group might undergo electrophilic substitution reactions, while the indolinyl group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure and the nature of its functional groups .Scientific Research Applications

Organic Synthesis Methodologies

Research indicates the utility of pyridinium and related heterocyclic compounds as precursors or intermediates in organic synthesis, particularly in [2+2] cycloaddition reactions and the formation of cyclobutenes. For example, Alcaide et al. (2015) demonstrated that 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides can be used as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes, generating substituted cyclobutenes under mild conditions without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Drug Design and Antimicrobial Activity

Compounds structurally related to 2,2-Diphenyl-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone have been explored for their potential in drug design and as antimicrobial agents. For instance, Nural et al. (2018) discussed the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showing significant antibacterial activity, suggesting these structures as promising starting points for new antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Antioxidant Activity

The synthesis and evaluation of antioxidant activities of compounds bearing the indolinone moiety, such as Nguyen et al. (2022) who synthesized polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. These compounds demonstrated promising radical scavenging activities, comparable to conventional antioxidants, indicating their potential as antioxidants in physiological environments (Nguyen, Dai, Mechler, Hoa, & Vo, 2022).

Catalytic Activity

Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have been studied for their catalytic behavior in the ring-opening polymerization of cyclic esters. Wang et al. (2012) found that these complexes exhibit higher activity when attached to magnesium, showcasing the influence of metal centers on catalytic efficiency (Wang, Zhao, Liu, Li, Liu, Cui, & Chen, 2012).

Supramolecular Chemistry

Arora and Pedireddi (2003) explored the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules, demonstrating the versatility of these compounds in forming host-guest systems and assemblies with infinite molecular tapes, highlighting their potential applications in crystal engineering and materials science (Arora & Pedireddi, 2003).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing indole and pyridine moieties have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with their targets, leading to various changes at the molecular level.

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with and influence various biochemical pathways .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Indole derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly influence the action of a compound .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,2-diphenyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O/c30-27(26(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-18-15-24-19-23(11-12-25(24)29)20-13-16-28-17-14-20/h1-14,16-17,19,26H,15,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENCPTBOMUWSAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2892520.png)

![3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide](/img/structure/B2892522.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2892524.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2892527.png)